molecular formula C10H12FNS B8438342 N-4-fluorobenzyl-N-methylthioacetamide

N-4-fluorobenzyl-N-methylthioacetamide

Cat. No.: B8438342
M. Wt: 197.27 g/mol
InChI Key: QBZFIENIQXWDPN-UHFFFAOYSA-N
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Description

N-4-Fluorobenzyl-N-methylthioacetamide is a thioacetamide derivative characterized by a fluorinated benzyl group and a methyl-substituted nitrogen. Thioacetamides are typically synthesized via nucleophilic addition reactions involving isothiocyanates and hydrazides, as demonstrated in the synthesis of hydrazinecarbothioamides (e.g., compounds [4–6] in ) . The presence of the fluorobenzyl group may enhance lipophilicity and influence electronic properties, similar to fluorinated compounds like Flufenacet () .

Properties

Molecular Formula

C10H12FNS

Molecular Weight

197.27 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-methylethanethioamide

InChI

InChI=1S/C10H12FNS/c1-8(13)12(2)7-9-3-5-10(11)6-4-9/h3-6H,7H2,1-2H3

InChI Key

QBZFIENIQXWDPN-UHFFFAOYSA-N

Canonical SMILES

CC(=S)N(C)CC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Compounds for Comparison:

Hydrazinecarbothioamides [4–6] (): Contain a C=S group (IR: 1243–1258 cm⁻¹) and fluorophenyl substituents. These compounds undergo tautomerization to form triazole-thiones (e.g., [7–9]), confirmed by the absence of C=O bands in IR spectra .

Quinazolinone-Thioacetamides [5–10] (): Feature a thioacetamide group linked to a quinazolinone core. Their melting points (170–315°C) and yields (68–91%) highlight stability variations based on substituents .

Flufenacet (): An acetamide with fluorophenyl and trifluoromethyl groups (MW: 364.34, MP: 75°C). Its structure shares the N-fluorophenyl motif but differs in the acetamide backbone .

Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups IR Bands (cm⁻¹) Reference
Hydrazinecarbothioamide [4] C₂₀H₁₅F₂N₃O₂S₂ 439.48 Not reported C=S, C=O, NH 1243–1258 (C=S), 1663–1682 (C=O)
Quinazolinone-Thioacetamide [5] C₂₂H₁₈N₄O₃S₂ 474.53 269.0 C=S, SO₂, NH Not reported
Flufenacet C₁₄H₁₃F₄N₃O₂S 364.34 75 CF₃, C=O, F-substituted phenyl Not reported

Spectral and Tautomeric Behavior

  • C=S Stretching : Hydrazinecarbothioamides [4–6] exhibit C=S vibrations at 1243–1258 cm⁻¹, comparable to thioacetamide derivatives in other studies .
  • This contrasts with thiol tautomers, which would show S-H absorption .

Physicochemical Properties

  • Melting Points: Fluorinated compounds generally exhibit lower melting points due to reduced crystallinity (e.g., Flufenacet, MP: 75°C ). However, quinazolinone-thioacetamides show higher MPs (170–315°C), likely due to hydrogen bonding and rigid cores .
  • Solubility: The fluorobenzyl group in N-4-fluorobenzyl-N-methylthioacetamide may enhance lipid solubility compared to non-fluorinated analogs, similar to Flufenacet’s design for agrochemical applications .

Research Implications and Limitations

  • Bioactivity : Fluorinated thioacetamides are underexplored but may exhibit enhanced bioactivity, as seen in Flufenacet’s pesticidal properties .
  • Spectral Gaps : Direct NMR/IR data for this compound are unavailable; inferences are drawn from analogs.
  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -CF₃) may alter reactivity and stability, warranting further study.

Notes

Synthesis Recommendations : Adopt methods from , using fluorobenzyl isothiocyanate and methylamine for targeted synthesis.

Research Priorities : Investigate tautomerism, solubility, and biological activity through in vitro assays.

Preparation Methods

Reaction Mechanism and Conditions

In this route, 4-fluorobenzyl alcohol reacts with 2-mercapto-N-methylacetamide in TFA. The acid protonates the hydroxyl group of the alcohol, facilitating nucleophilic attack by the thiol to form the thioether bond. The reaction typically proceeds at room temperature or under mild heating (60°C) for 4–20 hours.

Key Steps:

  • Reactant Preparation : 2-Mercapto-N-methylacetamide is synthesized via aminolysis of methyl thioacetate with methylamine.

  • Coupling : Equimolar amounts of 4-fluorobenzyl alcohol and 2-mercapto-N-methylacetamide are stirred in TFA.

  • Workup : The crude product is purified via flash chromatography (e.g., ethyl acetate/hexanes) to isolate N-4-fluorobenzyl-N-methylthioacetamide.

Optimization Insights:

  • Yield : Analogous reactions for diphenylmethanol derivatives yield 17–79% depending on substituent electronic effects. Electron-withdrawing groups (e.g., halogens) on the benzyl alcohol enhance reactivity.

  • Solvent : TFA is critical for activating the alcohol; alternatives like HCl or H2SO4 result in lower yields due to side reactions.

Mitsunobu Reaction-Based Synthesis

The Mitsunobu reaction offers a robust alternative for forming thioethers under milder conditions. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-fluorobenzyl alcohol with 2-mercapto-N-methylacetamide.

Procedure Overview:

  • Reactants : 4-Fluorobenzyl alcohol, 2-mercapto-N-methylacetamide, DEAD, and triphenylphosphine are dissolved in anhydrous tetrahydrofuran (THF).

  • Reaction : The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexanes) isolates the product.

Advantages:

  • Stereochemical Control : The Mitsunobu reaction proceeds with inversion of configuration, ensuring high regioselectivity.

  • Yield : Comparable to acid-catalyzed methods (50–70%) but with reduced side products.

Nucleophilic Substitution with 4-Fluorobenzyl Halides

This route utilizes 4-fluorobenzyl bromide or chloride as electrophiles, reacting with the thiolate anion of N-methylthioacetamide.

Synthetic Pathway:

  • Thiolate Generation : N-Methylthioacetamide is deprotonated with a strong base (e.g., NaH) in THF.

  • Alkylation : The thiolate attacks 4-fluorobenzyl bromide, forming the thioether linkage.

  • Workup : Aqueous extraction and chromatography yield the pure product.

Challenges and Solutions:

  • Base Sensitivity : N-Methylthioacetamide may decompose under strongly basic conditions. Using milder bases (e.g., K2CO3) in polar aprotic solvents (e.g., DMF) mitigates this issue.

  • Yield : Reported yields for analogous benzyl halide substitutions range from 45–65%.

Acylation of 4-Fluorobenzylmethylamine

Acylation of 4-fluorobenzylmethylamine with 2-(methylthio)acetyl chloride provides a direct route to the target compound.

Reaction Details:

  • Amine Synthesis : 4-Fluorobenzylmethylamine is prepared via reductive amination of 4-fluorobenzaldehyde with methylamine.

  • Acylation : The amine reacts with 2-(methylthio)acetyl chloride in dichloromethane (DCM) with triethylamine as a base.

  • Purification : The product is isolated via solvent evaporation and recrystallization.

Efficiency:

  • Yield : Flufenacet-related syntheses report 60–75% yields for similar acylations.

  • Purity : Recrystallization from diethyl ether enhances purity (>95% by HPLC).

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)Key AdvantagesLimitations
Acid-CatalyzedTFA, RT, 4–20 h17–7990–95Simple setup, scalableCorrosive solvent, moderate yields
MitsunobuDEAD, THF, 12 h50–7085–90High selectivityCostly reagents, sensitive to moisture
Nucleophilic SubstitutionNaH/DMF, RT, 6 h45–6580–88Broad substrate compatibilityBase-sensitive intermediates
AcylationDCM, Et3N, 0°C–RT, 2 h60–7595–98High purity, straightforwardRequires amine synthesis

Experimental Optimization and Characterization

Critical Parameters:

  • Temperature : Acid-catalyzed and Mitsunobu reactions benefit from controlled heating (40–60°C) to accelerate kinetics without decomposition.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates in nucleophilic substitutions.

Analytical Data:

  • 1H NMR : Expected signals include δ 7.3–7.4 (m, Ar-H), 5.1 (s, CH2S), and 2.9 (s, N-CH3).

  • 13C NMR : Peaks at δ 170.5 (C=O), 135.2 (C-F), and 35.7 (S-CH2) confirm structure.

Applications and Derivatives

This compound serves as a precursor to herbicides and antipsychotics. For example:

  • Flufenacet Analogues : Oxidation of the thioether to sulfonyl derivatives yields bioactive metabolites.

  • Modafinil Derivatives : Structural modifications enhance wakefulness-promoting properties .

Q & A

Q. Table 1. Comparative Synthesis Conditions for N-Arylthioacetamide Derivatives

PrecursorBaseSolventTemp (°C)Yield (%)Reference
4-MethoxybenzylamineEt3_3NDCM0 → RT82
PhenylacetamideNaHCO3_3THFRT54

Yields using Et3_3N are typically higher due to efficient HCl scavenging .

What analytical techniques are essential for structural elucidation and purity assessment of this compound?

Answer:
Critical Techniques :

  • NMR Spectroscopy : 1^1H NMR should show aromatic protons (δ 7.2–7.4 ppm, para-fluorine coupling), methylene (δ 3.8–4.0 ppm, adjacent to sulfur), and N-methyl (δ 2.9–3.1 ppm). 13^{13}C NMR confirms the carbonyl (δ ~170 ppm) and fluorinated aromatic carbons.
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1220 cm1^{-1} (C-F stretch).
  • Mass Spectrometry : HRMS to verify molecular formula (e.g., [M+H]+^+ for C10_{10}H11_{11}FNS).
  • Chromatography : HPLC (≥95% purity, C18 column, acetonitrile/water) and TLC (Rf_f ~0.5 in ethyl acetate/hexane).

Discrepancies in spectral data may indicate impurities, requiring iterative recrystallization or alternative solvents .

How can researchers address contradictions in reported biological activities of this compound across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in cell lines, pH, or incubation time.
  • Compound purity : Impurities >5% can skew results. Validate via elemental analysis.
  • Structural analogs : Compare with derivatives (e.g., replacing fluorine with chlorine reduces antifungal activity by ~40% ).

Q. Methodological Recommendations :

Standardize assays using CLSI/MENSE guidelines.

Perform dose-response curves (IC50_{50}/EC50_{50}) in triplicate.

Use computational docking (e.g., AutoDock Vina) to predict target interactions and rationalize activity trends .

What crystallographic strategies are suitable for resolving the 3D structure of this compound?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water).
  • Refinement : Use SHELXL for high-resolution data (R1_1 < 5%). Key parameters include anisotropic displacement parameters and hydrogen bonding networks.
  • Challenges : Fluorine atoms require high-resolution data (d ≤ 0.8 Å) for accurate positioning. Twinning or disorder may necessitate SHELXD for structure solution .

What toxicological profiles and safety protocols are critical for handling this compound?

Answer:

  • Acute Toxicity : Analogous fluoroacetamides exhibit LD50_{50} values of 5–15 mg/kg (oral, rodents), suggesting strict PPE (gloves, goggles, fume hoods) .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Medical consultation is mandatory .
  • Waste Management : Neutralize with 10% NaOH before disposal in approved containers.

How can computational chemistry predict the metabolic pathways of this compound?

Answer:

  • In Silico Tools : Use Gaussian or Schrödinger Suite to model cytochrome P450-mediated oxidation. Predict major metabolites (e.g., S-oxidation to sulfoxide).
  • Validation : Compare with LC-MS/MS data from in vitro hepatic microsome assays.
  • Docking Studies : Map binding affinities to enzymes like CYP3A4 to identify metabolic hotspots .

What strategies validate the reproducibility of synthetic and analytical data for this compound?

Answer:

  • Interlaboratory Studies : Share protocols via platforms like Protocols.io ; compare yields, spectral data.
  • Open Data : Deposit NMR/HRMS in public repositories (e.g., PubChem, Zenodo).
  • Controlled Experiments : Use identical reagents (e.g., Sigma-Aldride ≥99% purity) and equipment calibration .

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